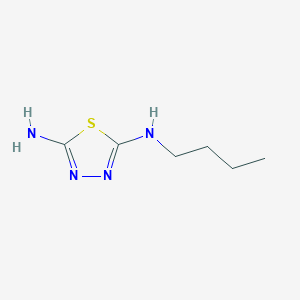

N-Butyl-1,3,4-thiadiazole-2,5-diamine

Description

Contextualization within 1,3,4-Thiadiazole (B1197879) Heterocyclic Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in the development of a wide array of biologically active compounds. mdpi.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. neliti.comnih.govnih.gov The stability of the 1,3,4-thiadiazole ring, coupled with its ability to act as a bioisostere for other heterocyclic rings like pyrimidine (B1678525) and oxadiazole, makes it a privileged structure in drug design. nih.gov

The mesoionic nature of the 1,3,4-thiadiazole ring system allows these molecules to readily cross cellular membranes, enhancing their potential for biological activity. nih.gov The versatility of this core structure allows for substitution at the 2 and 5 positions, leading to a vast library of derivatives with diverse physicochemical properties and biological targets. The introduction of an N-butyl group at one of the amino positions of the 2,5-diamine scaffold is anticipated to modulate its lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Significance of Diamine Functionalities in Five-Membered Heterocyclic Systems

The presence of two amino groups in the 2 and 5 positions of the 1,3,4-thiadiazole ring imparts unique chemical characteristics to the molecule. These diamine functionalities can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. The amino groups also serve as reactive handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

In the context of N-Butyl-1,3,4-thiadiazole-2,5-diamine, one of the primary amino groups is substituted with a butyl group. This N-alkylation can influence the compound's solubility, membrane permeability, and binding affinity to target proteins. The remaining primary amino group still provides a site for potential derivatization, offering a pathway to tune the molecule's properties for specific applications. The presence of these functional groups is crucial for the potential biological activities of this class of compounds. dovepress.com

Overview of Current Research Trajectories for this compound and Related Structures

While specific published research on this compound is limited, the broader class of 2,5-disubstituted 1,3,4-thiadiazoles, particularly those with amino functionalities, is an active area of investigation. Current research is largely focused on the synthesis and biological evaluation of these compounds for various therapeutic applications.

Antimicrobial and Antifungal Activity: A significant body of research explores the potential of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives as antimicrobial and antifungal agents. mdpi.com The introduction of different substituents on the amino groups is a common strategy to enhance potency and broaden the spectrum of activity. nih.gov

Anticancer Activity: The 1,3,4-thiadiazole scaffold is a key component in a number of compounds investigated for their anticancer properties. mdpi.commdpi.comnih.gov Research in this area often involves the synthesis of derivatives with various substitutions at the 2 and 5 positions to optimize their cytotoxic effects against different cancer cell lines. mdpi.combepls.com The ability of these compounds to interfere with DNA replication and other cellular processes is a key area of study. mdpi.com

Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of 1,3,4-thiadiazole derivatives. nih.gov The synthesis of various N-substituted analogs is a strategy employed to identify compounds with improved efficacy and a better safety profile. nih.gov

The research on this compound is expected to follow these established trajectories. Initial studies would likely focus on its synthesis and characterization, followed by screening for a range of biological activities, particularly antimicrobial and anticancer effects. The butyl group's influence on these activities compared to other N-alkyl or N-aryl derivatives would be of particular interest.

Table 1: Examples of Biologically Active N-Substituted 2-Amino-1,3,4-Thiadiazole (B1665364) Derivatives

| Compound Name | Substitution at 2-amino group | Substitution at 5-position | Reported Biological Activity |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | 4-chlorophenyl | 4-pyridyl | Anticonvulsant |

| N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas | Phenylthiourea derivatives | Alkyl/Aryl | Antituberculosis |

| 2-(1-adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazole | 1-adamantyl | p-chlorophenyl | Antibacterial |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 2-trifluoromethylphenyl | 3-methoxyphenyl | Anticancer |

Structure

3D Structure

Properties

CAS No. |

89774-01-6 |

|---|---|

Molecular Formula |

C6H12N4S |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

2-N-butyl-1,3,4-thiadiazole-2,5-diamine |

InChI |

InChI=1S/C6H12N4S/c1-2-3-4-8-6-10-9-5(7)11-6/h2-4H2,1H3,(H2,7,9)(H,8,10) |

InChI Key |

APWPVWFOIBNRMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NN=C(S1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butyl 1,3,4 Thiadiazole 2,5 Diamine and Its Precursors

Diverse Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Core

The construction of the 1,3,4-thiadiazole ring is a well-established field in heterocyclic chemistry, with several reliable methods available for its synthesis. These routes often start from simple, commercially available precursors and proceed through cyclization reactions.

Cyclization Reactions of Thiosemicarbazides and Related Precursors

The most prevalent and versatile method for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) or its derivatives. sbq.org.brresearchgate.net This approach is widely used due to the ready availability of the starting materials and the efficiency of the cyclization process. researchgate.net

The general mechanism involves the reaction of a thiosemicarbazide with a one-carbon electrophile, such as a carboxylic acid or its derivative, followed by cyclodehydration. sbq.org.br The reaction can be promoted by various dehydrating agents, including strong acids like sulfuric acid or polyphosphoric acid. sbq.org.br For instance, the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent leads to the formation of a 2-amino-5-substituted-1,3,4-thiadiazole.

A variety of reagents can be employed to facilitate this cyclization. Phosphorus oxychloride (POCl3) and methanesulfonic acid are also effective reagents for this transformation. sbq.org.brjocpr.com The choice of the cyclizing agent can sometimes influence the reaction conditions and the purity of the final product. sbq.org.br

The reaction of thiosemicarbazide with carbon disulfide is another important route, typically leading to 2-amino-5-mercapto-1,3,4-thiadiazole. researchgate.net This intermediate can then be further functionalized.

Below is a table summarizing various cyclization reactions of thiosemicarbazide derivatives for the synthesis of the 1,3,4-thiadiazole core.

| Starting Material | Reagent | Product Type | Reference(s) |

| Thiosemicarbazide | Carboxylic Acid / Dehydrating Agent (e.g., H₂SO₄, PPA) | 2-Amino-5-substituted-1,3,4-thiadiazole | sbq.org.br |

| Thiosemicarbazide | Acetyl Chloride | 2-Amino-5-methyl-1,3,4-thiadiazole | sbq.org.br |

| 4-Alkylthiosemicarbazides | Orthoformate Esters / HCl | 2-Alkylamino-5-substituted-1,3,4-thiadiazole | sbq.org.br |

| Thiosemicarbazones | Ferric Chloride (FeCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazoles | sbq.org.brjocpr.com |

Approaches from Bithiourea Derivatives

An alternative pathway to the 2,5-diamino-1,3,4-thiadiazole (B1295027) core involves the oxidative cyclization of bithiourea (hydrazine-1,2-dicarbothioamide). This method is particularly direct for synthesizing the diamino-substituted thiadiazole. The reaction is typically carried out using a mild oxidizing agent. For example, treatment of bithiourea with 3% hydrogen peroxide has been reported to yield 2,5-diamino-1,3,4-thiadiazole. jocpr.comencyclopedia.pub Acetic anhydride (B1165640) can also be used, which initially forms a diacetyl derivative that can be subsequently hydrolyzed to the parent diamine. sbq.org.br

This approach offers a straightforward route to the key 2,5-diamino-1,3,4-thiadiazole precursor required for the synthesis of the target N-butyl derivative.

One-Pot Synthesis Strategies for Thiadiazole Formation

In recent years, one-pot synthetic methodologies have gained significant attention due to their efficiency, reduced reaction times, and simpler work-up procedures. mdpi.comresearchgate.net Several one-pot strategies have been developed for the synthesis of 1,3,4-thiadiazole derivatives.

One such approach involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a suitable coupling agent and cyclizing agent in a single reaction vessel. mdpi.comresearchgate.net For instance, the use of polyphosphate ester (PPE) has been reported as a mild and effective reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. researchgate.net This method avoids the use of harsh and toxic reagents like phosphorus oxychloride. researchgate.net

Another efficient one-pot method describes the synthesis of symmetrical 2,5-diamino-1,3,4-thiadiazoles from dithiocarbamates and hydrazine (B178648) in water, which is an environmentally friendly approach. These one-pot syntheses streamline the manufacturing process and are often more sustainable.

Strategies for N-Alkylation and Diamination for Specific N-Butyl Substitution

Once the 2,5-diamino-1,3,4-thiadiazole core is synthesized, the next critical step is the introduction of the N-butyl group. This requires selective N-alkylation methodologies.

Direct N-Alkylation Techniques

Direct N-alkylation of 2,5-diamino-1,3,4-thiadiazole with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a base is a plausible route to N-Butyl-1,3,4-thiadiazole-2,5-diamine. The choice of base and reaction conditions is crucial to control the degree of alkylation. Common bases used for such reactions include potassium carbonate, sodium hydride, or organic bases like triethylamine.

A significant challenge in this approach is achieving selective mono-N-butylation. The presence of two amino groups in the starting material means that the reaction can potentially lead to a mixture of the desired mono-butylated product, the di-butylated product (N,N'-dibutyl-1,3,4-thiadiazole-2,5-diamine), and unreacted starting material.

To favor mono-alkylation, stoichiometric control of the alkylating agent (using one equivalent or slightly less) is essential. Furthermore, reaction parameters such as temperature and reaction time can be optimized to maximize the yield of the mono-substituted product. A lower reaction temperature and shorter reaction time may help to minimize the formation of the di-alkylated byproduct. The steric hindrance of the first introduced butyl group might also play a role in disfavoring the second alkylation.

Selective Diamination Methodologies

While the synthesis of the 2,5-diamino-1,3,4-thiadiazole precursor is well-established, methodologies for the selective introduction of two different amino groups are less direct for this specific target molecule. However, general strategies for introducing amino groups onto a pre-formed thiadiazole ring can be considered.

One theoretical approach could involve starting with a 2,5-dihalo-1,3,4-thiadiazole and performing sequential nucleophilic aromatic substitution reactions. By carefully controlling the reaction conditions and the stoichiometry of the aminating agents, it might be possible to first introduce one amino group and then a different one. For the synthesis of this compound, this could involve reacting a 2,5-dihalo-1,3,4-thiadiazole first with ammonia (B1221849) to introduce an amino group, followed by a reaction with butylamine. The reactivity of the halo-substituents and the nucleophilicity of the amines would need to be carefully managed to achieve selectivity.

However, the more practical and common approach remains the synthesis of the 2,5-diamino-1,3,4-thiadiazole core followed by selective N-alkylation as described in the previous section.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The yield and purity of this compound are highly dependent on the careful optimization of several reaction parameters. The classical approach involves the acid-catalyzed cyclization of a suitable thiosemicarbazide derivative. ptfarm.pl Key variables that are typically optimized include the choice of cyclizing/dehydrating agent, solvent, reaction temperature, and reaction time.

Cyclizing Agents: Strong acids and dehydrating agents are crucial for promoting the intramolecular cyclization reaction. Commonly employed agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and methanesulfonic acid. mdpi.comijraset.commdpi.com The choice of agent can significantly impact the reaction rate and the formation of byproducts. For instance, while POCl₃ is effective, it is highly toxic and corrosive. mdpi.com Polyphosphate ester (PPE) has emerged as a milder and safer alternative for one-pot syntheses, facilitating both the acylation of the thiosemicarbazide and its subsequent cyclodehydration. bohrium.commdpi.com

Solvent Effects: The selection of a solvent is critical and depends on the chosen synthetic route and catalyst. For reactions involving strong acids, polar aprotic solvents may be used. However, optimization studies often explore solvent-free conditions, particularly in conjunction with green chemistry approaches, to reduce environmental impact and simplify product purification. tandfonline.commdpi.com

Temperature and Reaction Time: Reaction kinetics are directly influenced by temperature. Optimization involves finding a balance where the reaction proceeds at a reasonable rate without leading to the decomposition of reactants or products. Conventional heating methods often require several hours of refluxing. nih.gov The progress of the reaction is typically monitored using thin-layer chromatography (TLC) to determine the optimal reaction time for maximizing the yield. mdpi.com

To illustrate the effects of optimization, the following table presents data from a study on the synthesis of a related 2,5-disubstituted 1,3,4-thiadiazole, showing how the choice of base and solvent impacts the final yield.

Table 1: Optimization of Reaction Conditions for a Representative 2,5-Disubstituted 1,3,4-thiadiazole Synthesis This table is illustrative and based on the synthesis of 2,5-diphenyl-1,3,4-thiadiazole (B72002) from benzothiohydrazide (B1273342) and ethylbenzimidate, demonstrating common optimization parameters. researchgate.net

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | DMSO | Room Temp | 24 | 0 |

| 2 | Et₃N (1.0) | DMSO | Room Temp | 24 | 20 |

| 3 | Et₃N (1.5) | DMSO | Room Temp | 24 | 65 |

| 4 | Et₃N (2.0) | DMSO | Room Temp | 24 | 91 |

| 5 | Et₃N (2.5) | DMSO | Room Temp | 24 | 79 |

| 6 | Et₃N (2.0) | DMSO | 40 | 24 | 75 |

| 7 | Et₃N (2.0) | DMF | Room Temp | 24 | 81 |

Green Chemistry Approaches and Sustainable Synthesis Principles

In line with the principles of green chemistry, modern synthetic strategies for 1,3,4-thiadiazole derivatives aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nanobioletters.com Key green methodologies applied to this class of compounds include microwave-assisted synthesis and ultrasound irradiation. benthamdirect.comresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has proven to be a highly effective tool for accelerating the synthesis of 1,3,4-thiadiazoles. researchgate.netasianpubs.org Compared to conventional heating, MAOS often leads to dramatic reductions in reaction time—from hours to minutes—along with higher yields and cleaner reaction profiles. nih.govresearchgate.net The efficient and uniform heating provided by microwaves can enhance the rate of the cyclodehydration step, minimizing the formation of degradation byproducts. rjptonline.org This technique can be applied to the reaction of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like POCl₃, often under solvent-free or minimal solvent conditions. asianpubs.orgisca.in

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasonic waves create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high temperatures and pressures, thereby accelerating the reaction rate. tandfonline.comresearchgate.net This method has been successfully used for the synthesis of various thiadiazole and thiazole (B1198619) derivatives, offering benefits such as improved yields, shorter reaction times, and operational simplicity at room temperature, which reduces energy consumption. nanobioletters.comnih.gov

The following table compares a conventional synthesis method with a microwave-assisted approach for a series of 2,5-disubstituted 1,3,4-thiadiazoles, highlighting the typical advantages of green chemistry techniques.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Representative 1,3,4-Thiadiazole Derivatives This table is illustrative, showing the general improvements in reaction time and yield when applying microwave-assisted techniques to the synthesis of 1,3,4-thiadiazoles containing a furan (B31954) moiety. nih.gov | Compound | Conventional Method (Reflux) | Microwave Method (Irradiation) | |---|---|---| | | Time (h) | Yield (%) | Time (min) | Yield (%) | | 1 | 5.5 | 72.3 | 15 | 85.1 | | 2 | 6.0 | 70.1 | 15 | 88.4 | | 3 | 5.0 | 75.6 | 15 | 83.9 | | 4 | 7.0 | 65.2 | 15 | 81.5 |

Theoretical and Computational Investigations of N Butyl 1,3,4 Thiadiazole 2,5 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. For the 1,3,4-thiadiazole (B1197879) scaffold, these studies provide insights into reactivity, stability, and potential interaction sites.

HOMO-LUMO Analysis and Frontier Orbital Theory

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter for molecular stability; a larger gap implies higher stability and lower reactivity. rdd.edu.iq

In a comparative study using Density Functional Theory (DFT) at the B3LYP/6-311G** level, the electronic properties of 1,3,4-thiadiazole-2,5-diamine were investigated alongside other thiadiazole derivatives. The results indicated that the donor ability of the studied thiadiazoles followed the order: 2-methyl-1,3,4-thiadiazole (B8683032) > 2,5-dimethyl-1,3,4-thiadiazole (B1347112) > 5-methyl-1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazole-2,5-diamine. rdd.edu.iq This suggests that 1,3,4-thiadiazole-2,5-diamine has the lowest electron-donating capability among the compared compounds. rdd.edu.iq

The introduction of an N-butyl group to the 1,3,4-thiadiazole-2,5-diamine structure would likely influence the HOMO and LUMO energies. The electron-donating nature of the alkyl group would be expected to raise the HOMO energy level, potentially increasing the molecule's electron-donating ability.

Table 1: Frontier Orbital Energies and Energy Gap for 1,3,4-thiadiazole-2,5-diamine

| Molecular Orbital | Energy (Hartrees) |

| HOMO | -0.23963 |

| LUMO | -0.04985 |

| Energy Gap (ΔE) | 0.18978 |

Data derived from a DFT study on thiadiazole derivatives. rdd.edu.iq

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For substituted 1,3,4-thiadiazole derivatives, MEP studies have shown that the negative potential is typically localized over the nitrogen atoms of the thiadiazole ring and the exocyclic amine groups, making these the primary sites for electrophilic attack. rsc.orgas-proceeding.com Conversely, the positive potential is often found around the hydrogen atoms of the amine groups. rsc.org

In the case of N-Butyl-1,3,4-thiadiazole-2,5-diamine, the MEP map would be expected to show a significant negative potential around the nitrogen atoms of the thiadiazole ring and the un-substituted amine group. The butyl group, being electron-donating, would slightly increase the electron density on the nitrogen atom to which it is attached.

Charge Distribution and Electronic Density Analysis

Analysis of the electron charge density provides a quantitative measure of the charge distribution within a molecule, complementing the qualitative picture from MEP mapping. Studies on 1,3,4-thiadiazole derivatives have shown that the heteroatoms (nitrogen and sulfur) generally carry a negative charge, while the carbon and hydrogen atoms are typically positively charged.

Conformational Analysis and Stability Studies

The presence of the flexible n-butyl group in this compound introduces the possibility of multiple conformations. A thorough conformational analysis would involve rotating the single bonds of the butyl chain to identify the most stable conformers (those with the lowest energy).

Molecular Dynamics Simulations for Intramolecular Interactions

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of a molecule, including its intramolecular interactions and conformational flexibility over time. For this compound, an MD simulation would model the movements of each atom based on a force field, allowing for the observation of how the butyl chain folds and interacts with the thiadiazole ring.

Such simulations could reveal the presence and stability of intramolecular hydrogen bonds, for instance, between the hydrogen of one amine group and the nitrogen of the other or the thiadiazole ring. The flexibility of the butyl group would be a key factor in these simulations, influencing the accessible conformations and the nature of intramolecular interactions.

Prediction of Spectroscopic Signatures from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. For this compound, these calculations would help in assigning the characteristic vibrational modes, such as the N-H stretching of the amine groups, the C-H stretching of the butyl chain, and the vibrations of the 1,3,4-thiadiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the 1H and 13C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the interpretation of experimental NMR spectra, confirming the molecular structure. For this compound, computational models would predict distinct signals for the protons and carbons of the butyl chain and the thiadiazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. This can provide information about the electronic structure and the nature of the molecular orbitals involved in the transitions.

While specific computational spectroscopic data for this compound is not available in the reviewed literature, studies on similar 1,3,4-thiadiazole derivatives have shown good agreement between theoretically predicted and experimentally obtained spectra. dergipark.org.tr

Advanced Spectroscopic and Structural Characterization Techniques Applied to N Butyl 1,3,4 Thiadiazole 2,5 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of N-Butyl-1,3,4-thiadiazole-2,5-diamine by providing detailed information about the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the butyl group is expected to display a characteristic set of signals corresponding to its four distinct methylene (B1212753) and methyl groups. The terminal methyl (CH₃) protons would likely appear as a triplet in the upfield region. The two internal methylene groups (CH₂-CH₂) would present as complex multiplets, while the methylene group directly attached to the nitrogen atom (N-CH₂) would be shifted downfield due to the deshielding effect of the heteroatom. Protons associated with the two amine (NH and NH₂) groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to resonate at significantly downfield chemical shifts, typically in the range of 150–170 ppm, reflecting their electron-deficient nature within the heterocyclic system. dergipark.org.trnih.gov The carbon attached to the N-butyl group (C-2) and the carbon attached to the primary amino group (C-5) would have distinct chemical shifts. The four carbon signals of the butyl chain would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted data based on analogous structures.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -NH₂ | ~7.10 | br s | C-2 (Thiadiazole) | ~168.0 |

| -NH- | ~8.40-11.28 | br s | C-5 (Thiadiazole) | ~165.0 |

| N-CH₂- | ~3.25 | t | N-CH₂- | ~40.0 |

| -CH₂- | ~1.60 | sext | -CH₂- | ~31.0 |

| -CH₂- | ~1.40 | sext | -CH₂- | ~20.0 |

| -CH₃ | ~0.95 | t | -CH₃ | ~13.8 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding States

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is employed to identify the functional groups and analyze the bonding states within the molecule.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amine groups. Asymmetric and symmetric N-H stretching vibrations for the -NH₂ group typically appear as two distinct bands in the 3300–3400 cm⁻¹ region. mdpi.com The stretching vibration for the secondary amine (-NH-) would also be found in this region. The N-H bending vibrations are expected around 1600 cm⁻¹. dergipark.org.tr

The aliphatic C-H stretching vibrations of the butyl group would be observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). dergipark.org.tr The heterocyclic 1,3,4-thiadiazole ring is characterized by C=N stretching vibrations around 1600 cm⁻¹ and C-S-C stretching modes at lower wavenumbers, often below 700 cm⁻¹. dergipark.org.trnih.gov Raman spectroscopy provides complementary data, particularly for the symmetric vibrations of the thiadiazole ring.

Table 2: Key Predicted FT-IR Absorption Bands for this compound Predicted data based on analogous structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (Amine) | 3400 - 3200 | Medium-Strong |

| C-H Stretching (Aliphatic) | 2960 - 2850 | Medium-Strong |

| N-H Bending (Amine) | ~1620 | Medium |

| C=N Stretching (Thiadiazole Ring) | ~1590 | Medium-Strong |

| C-S-C Stretching (Thiadiazole Ring) | ~700 | Weak-Medium |

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) or electron impact (EI), are used to determine the molecular weight and elucidate the fragmentation pathways of the compound. The high-resolution mass spectrum (HRMS) would confirm the elemental composition of this compound.

The fragmentation pattern provides valuable structural information. A common initial fragmentation step for N-alkylated compounds is the cleavage of the alkyl chain. For this compound, this could involve the loss of a propyl radical (•C₃H₇) via α-cleavage, or the loss of a butene molecule via a McLafferty-type rearrangement if sterically feasible. Subsequent fragmentation would likely involve the characteristic cleavage of the 1,3,4-thiadiazole ring. nih.gov

Isotopic analysis is also informative. The presence of sulfur, with its natural isotope ³⁴S (4.2% abundance), would result in a characteristic M+2 peak in the mass spectrum, providing further confirmation of the presence of a sulfur-containing heterocycle. sapub.org

Single-Crystal X-ray Diffraction Studies for Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing. mdpi.com

The solid-state architecture of this compound is expected to be dominated by intermolecular hydrogen bonding. The presence of both hydrogen bond donors (the two amine groups) and acceptors (the nitrogen atoms of the thiadiazole ring) facilitates the formation of robust supramolecular networks. asianpubs.org

It is highly probable that molecules would form centrosymmetric dimers through N-H···N hydrogen bonds, a common motif in related 2-amino-1,3,4-thiadiazole (B1665364) structures. researchgate.net These dimers can be further linked into extended chains or sheets, creating a stable crystal lattice. The flexible butyl chain would likely adopt a low-energy conformation and participate in weaker van der Waals interactions, filling the space between the hydrogen-bonded networks.

Derivatives of 2-amino-1,3,4-thiadiazole can exhibit tautomerism, existing in either an amine or an imine form. nih.gov For this compound, the potential exists for amine-imine tautomerism, where a proton might shift from an exocyclic nitrogen to a ring nitrogen. Single-crystal X-ray diffraction is a powerful tool to unambiguously determine the predominant tautomeric form present in the crystalline state by precisely locating the positions of the hydrogen atoms. nih.govniscpr.res.in While the diamino form is generally favored, solid-state packing effects can sometimes stabilize a less common tautomer.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of the molecule by probing the electronic transitions between different energy levels.

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands in the UV region, characteristic of the 1,3,4-thiadiazole chromophore. These absorptions typically arise from π→π* and n→π* electronic transitions within the conjugated system of the heterocyclic ring. dergipark.org.trmdpi.com The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of the substituents on the thiadiazole ring.

Some 1,3,4-thiadiazole derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. nih.govnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. Studies on related compounds have shown that factors such as pH can induce significant changes in the fluorescence emission, sometimes leading to effects like dual fluorescence. nih.govnih.gov Investigation into the fluorescence of this compound would reveal its potential for applications in materials science or as a molecular probe.

Reactivity Profiles and Derivatization Strategies for N Butyl 1,3,4 Thiadiazole 2,5 Diamine

Nucleophilic and Electrophilic Reactivity at the Amine Centers

The exocyclic amine groups in N-Butyl-1,3,4-thiadiazole-2,5-diamine are significant sites of chemical reactivity. The nitrogen atoms of these primary and secondary amines possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows for a variety of reactions with electrophilic reagents. The 2,5-diamino-1,3,4-thiadiazole (B1295027) scaffold exhibits ambient nucleophilicity, meaning that electrophilic attack can occur at both the exocyclic amino groups and the nitrogen atoms within the thiadiazole ring. nih.govresearchgate.net

The electron-donating nature of the butyl and amino substituents enhances the electron density on the thiadiazole ring, which can also influence the reactivity of the amine centers. The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole (B1197879) ring are electron-deficient due to the inductive effect of the ring nitrogen and sulfur atoms. chemicalbook.com This electronic characteristic makes these positions susceptible to nucleophilic attack, a reactivity pattern that is a hallmark of the 1,3,4-thiadiazole system. nih.govchemicalbook.com

Conversely, the amine centers can also exhibit electrophilic character under certain conditions, for instance, after protonation or conversion into a diazonium salt, although reactions involving their nucleophilic nature are more prevalent.

Table 1: Reactivity at the Amine Centers of this compound

| Reaction Type | Reactant | Product Type | General Conditions |

| Nucleophilic Attack by Amine | Acyl Halides, Anhydrides | N-Acylated derivatives | Basic or neutral medium |

| Nucleophilic Attack by Amine | Alkyl Halides | N-Alkylated derivatives | Basic conditions |

| Nucleophilic Attack by Amine | Aldehydes, Ketones | Schiff bases (Imines) | Acidic catalysis, removal of water |

| Electrophilic Attack on Amine | Strong Acids | Ammonium salts | Acidic medium |

Reactions Involving the Thiadiazole Ring System

The 1,3,4-thiadiazole ring is an aromatic heterocycle, which imparts a degree of stability to the molecule. However, its reactivity is distinct from that of carbocyclic aromatic systems like benzene.

The 1,3,4-thiadiazole ring is known to be stable in acidic media but is susceptible to cleavage under strongly basic conditions. chemicalbook.com The treatment of 1,3,4-thiadiazoles with strong nucleophiles or bases can lead to ring fission. nih.gov For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can undergo rearrangement to a triazolinethione in the presence of methylamine, which involves the opening of the thiadiazole ring. nih.gov While specific studies on this compound are limited, it is anticipated to exhibit similar sensitivity to strong bases.

Direct electrophilic aromatic substitution on the 1,3,4-thiadiazole ring is generally difficult. The ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards attack by electrophiles. nih.govchemicalbook.com However, the presence of strong electron-donating groups, such as the amino and N-butylamino groups at the 2- and 5-positions, can activate the ring sufficiently to allow for some electrophilic substitution reactions. chemicalbook.com For example, 2-amino-substituted 1,3,4-thiadiazoles have been shown to undergo bromination in acetic acid to yield the corresponding 5-bromo derivatives. nih.gov Nitration of 2-amino-1,3,4-thiadiazoles has also been reported under harsh conditions, using fuming nitric acid. nih.gov

Synthesis of Functionalized this compound Derivatives

The reactivity of the amine groups and the thiadiazole ring allows for the synthesis of a wide array of functionalized derivatives.

The nucleophilic amine groups of this compound readily undergo acylation with reagents such as acyl chlorides and anhydrides. For example, the reaction of 2,5-diamino-1,3,4-thiadiazole with acetic anhydride (B1165640) results in the formation of a diacetyl derivative. nih.gov A similar reaction is expected for the N-butyl analogue.

Alkylation can occur at both the exocyclic amine nitrogens and the ring nitrogens. The reaction of 2-amino-1,3,4-thiadiazole with chloroacetone (B47974) leads to N-alkylation at a ring nitrogen, forming a thiadiazolimine. researchgate.net The specific site of alkylation (exocyclic vs. ring nitrogen) can be influenced by the reaction conditions and the nature of the alkylating agent.

Table 2: Representative Acylation and Alkylation Reactions

| Reaction | Reagent | Product |

| Diacetylation | Acetic Anhydride | N,N'-diacetyl-N-Butyl-1,3,4-thiadiazole-2,5-diamine |

| Alkylation | Chloroacetone | N-alkylated thiadiazolimine derivative |

| Alkylation | Alkyl Halides | Further N-alkylation at the amine and/or ring nitrogens |

The primary amine group in this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the diamine with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. mdpi.com A series of Schiff bases have been prepared from 2,5-diamino-1,3,4-thiadiazole by reacting it with various substituted benzaldehydes in refluxing absolute ethanol. rdd.edu.iq This versatile reaction allows for the introduction of a wide range of substituents onto the diamine scaffold. nih.govresearchgate.net

Table 3: Schiff Base Formation from Diamino-1,3,4-thiadiazole Derivatives

| Amine Reactant | Aldehyde/Ketone | Solvent | Catalyst | Product Type |

| 2,5-diamino-1,3,4-thiadiazole | Substituted Benzaldehydes | Absolute Ethanol | Glacial Acetic Acid (catalytic) | Di-Schiff base |

| 2,5-diamino-1,3,4-thiadiazole | Various Aldehydes | Methanol | - | Mono- or Di-Schiff base |

Introduction of Heteroatomic Substituents

The introduction of heteroatoms onto the this compound scaffold is a key strategy for synthesizing new derivatives with potentially altered chemical and biological properties. This can be achieved through various reactions targeting either the amino groups or the thiadiazole ring itself.

Halogenation: Electrophilic halogenation is a viable method for introducing halogen atoms. For instance, 2-amino-substituted 1,3,4-thiadiazoles are known to react with bromine in acetic acid to yield 5-bromo derivatives. nih.gov This suggests that the unsubstituted amino group at the C5 position of this compound could direct bromination to the thiadiazole ring, although the specific reaction conditions and outcomes for this particular substrate would require empirical validation.

Sulfonation: Direct sulfonation of the diamino-thiadiazole ring is not a commonly reported pathway. However, related compounds demonstrate that sulfur-based functional groups can be incorporated. For example, 1,3,4-thiadiazole-2,5-disulfonic acid can be synthesized via the oxidation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) using potassium permanganate. eprajournals.com This highlights a potential, albeit indirect, route to sulfonated derivatives by starting with a different precursor.

Diazotization and Subsequent Reactions: The primary amino group at the C5 position can be a handle for introducing a variety of substituents through diazotization. This reaction, typically involving nitrous acid, would convert the amino group into a diazonium salt. While potentially unstable, this intermediate could then be subjected to Sandmeyer-type reactions to introduce halogens (Cl, Br), a cyano group, or other functionalities. Furthermore, diazonium salts derived from 2-amino-1,3,4-thiadiazoles are used in coupling reactions to synthesize azo dyes, demonstrating the reactivity of this intermediate. mdpi.com

Table 1: Potential Reactions for Introducing Heteroatomic Substituents

| Reaction Type | Reagent/Conditions | Potential Product | Citation |

|---|---|---|---|

| Bromination | Bromine in acetic acid | 5-Bromo-N-butyl-1,3,4-thiadiazole-2,5-diamine | nih.gov |

| Diazotization | Nitrous Acid (NaNO₂/HCl) | N-Butyl-5-diazonium-1,3,4-thiadiazole-2-amine chloride | mdpi.com |

| Sandmeyer (from Diazonium Salt) | CuCl / CuBr | 5-Chloro/Bromo-N-butyl-1,3,4-thiadiazol-2-amine | nih.gov |

Mechanistic Studies of Reaction Pathways

The reaction mechanisms involving the 1,3,4-thiadiazole core are diverse, reflecting its complex electronic nature. Understanding these pathways is crucial for predicting reactivity and designing synthetic routes.

Formation of the 1,3,4-Thiadiazole Ring: The synthesis of the 2,5-diamino-1,3,4-thiadiazole ring itself often starts from bithiourea. The mechanism involves treatment with an oxidizing agent like 3% hydrogen peroxide, which facilitates an intramolecular cyclization to form the stable aromatic ring. researchgate.net Another common precursor is thiosemicarbazide (B42300). The proposed mechanism for its cyclization to a 2-amino-5-substituted-1,3,4-thiadiazole involves a nucleophilic attack by the nitrogen of the thiosemicarbazide onto a carboxylic acid (or its derivative), followed by dehydration. Subsequently, a nucleophilic attack from the sulfur atom onto the carbonyl carbon leads to cyclization, which, after another dehydration step and electron rearrangement, yields the aromatic thiadiazole ring. sbq.org.br

Electrophilic Substitution: While the unsubstituted 1,3,4-thiadiazole ring is resistant to electrophilic attack, the presence of the two amino groups in this compound activates the system for such reactions. nih.gov The reaction proceeds via the typical mechanism for electrophilic aromatic substitution, where the π-electrons of the thiadiazole ring attack the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring. The amino groups are strong ortho-, para-directing groups; in this heterocyclic system, they direct the electrophile to the available ring positions or, more commonly, undergo reaction on the exocyclic nitrogen atoms.

Nucleophilic Substitution: Nucleophilic substitution is more characteristic of the inherent reactivity of the 1,3,4-thiadiazole ring, especially when a good leaving group is present at the C2 or C5 position. nih.gov For example, halogenated 1,3,4-thiadiazoles readily react with nucleophiles. nih.gov The mechanism involves the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group, proceeding through a Meisenheimer-like intermediate before the leaving group is expelled. The high electronegativity of the ring nitrogen atoms facilitates this process by stabilizing the negative charge in the transition state.

Cycloaddition Reactions: Derivatives of 1,3,4-thiadiazole can also participate in cycloaddition reactions. For example, 1,3,4-thiadiazoleinethiones react with benzyne (B1209423) in what is proposed to be a 1,3-dipolar addition mechanism, followed by the elimination of a small molecule to form aminobenzothiadiazoles. researchgate.net This indicates that the thiadiazole ring system can provide the necessary π-electron system to engage in pericyclic reactions.

Table 2: Summary of Mechanistic Pathways

| Reaction Type | Key Mechanistic Steps | Relevant Precursor/Substrate | Citation |

|---|---|---|---|

| Ring Formation (from Thiosemicarbazide) | Nucleophilic attack, Dehydration, Cyclization (intramolecular S-attack), Aromatization | Thiosemicarbazide and a carboxylic acid | sbq.org.br |

| Electrophilic Attack (on Amino Group) | Nucleophilic attack from exocyclic nitrogen on an electrophile (e.g., alkyl halide) | 2-Amino-1,3,4-thiadiazole | researchgate.net |

| Ring Halogenation | Attack of π-system on electrophile, formation of sigma complex, deprotonation | 2-Amino-substituted 1,3,4-thiadiazole | nih.gov |

| Nucleophilic Substitution | Nucleophilic attack at C2/C5, formation of Meisenheimer-like intermediate, expulsion of leaving group | Halogenated 1,3,4-thiadiazole | nih.gov |

Comprehensive Literature Search Yields No Data on the Coordination Chemistry of this compound

Following an extensive and thorough search of scientific databases and literature, no specific information or research articles could be located regarding the coordination chemistry of the chemical compound this compound. The user's request for a detailed article on this specific topic, structured with a precise outline, cannot be fulfilled due to the apparent absence of published research on its metal complexes.

The performed searches aimed to gather data on the ligand properties, coordination modes, stability constants, synthesis, characterization, and structural analysis of metal complexes specifically involving this compound. However, the search results consistently yielded information on related but distinct compounds.

Research is available for the parent compound, 1,3,4-thiadiazole-2,5-diamine , and various other derivatives. For instance, studies on 2,5-diamino-1,3,4-thiadiazole detail its coordination with transition metals like Cu(II), Co(II), and Ni(II), typically involving the nitrogen atoms of the amino groups and the sulfur atom of the thiadiazole ring. Similarly, literature exists for other substituted thiadiazoles, exploring their synthesis and the characterization of their metal complexes.

However, the specific introduction of an N-butyl group to the 2,5-diamine structure appears to be a novel area, or at least one that is not yet documented in the accessible scientific literature concerning its coordination chemistry. The strict instructions to focus solely on This compound and not to introduce information outside this explicit scope prevent the inclusion of data from these related compounds.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline for the specified compound. The creation of such an article would require speculation or the incorrect attribution of properties from other molecules, which would violate the core principles of scientific accuracy.

No data could be found for the following requested sections concerning this compound:

Coordination Chemistry of N Butyl 1,3,4 Thiadiazole 2,5 Diamine

Structural Analysis of N-Butyl-1,3,4-thiadiazole-2,5-diamine Metal Complexes (e.g., Crystallographic Studies)

Until research on the coordination chemistry of this compound is conducted and published, a detailed and factual article on this subject cannot be written.

Electronic and Magnetic Properties of Derived Complexes

A thorough review of available scientific literature reveals a notable scarcity of specific research focused on the electronic and magnetic properties of metal complexes derived from this compound. While the broader family of 1,3,4-thiadiazole (B1197879) derivatives has been investigated, detailed electronic spectra (UV-Vis) and magnetic susceptibility data for complexes of this particular N-butyl substituted diamine ligand are not readily found in published studies.

However, to provide a contextual understanding, we can examine the properties of complexes formed with structurally related 1,3,4-thiadiazole ligands. It is crucial to note that the electronic and magnetic behavior of coordination complexes is highly sensitive to the specific nature of the ligands, including the steric and electronic effects of substituents. Therefore, the following discussion, based on analogous compounds, serves as a general overview and may not be directly representative of the behavior of this compound complexes.

Electronic Spectra of Analogous 1,3,4-Thiadiazole Complexes

The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the nature of metal-ligand bonding. For complexes of related 2,5-diamino-1,3,4-thiadiazole (B1295027) ligands, the UV-Vis spectra typically exhibit bands corresponding to both intra-ligand π→π* and n→π* transitions, as well as d-d transitions of the metal center.

In a study of complexes of the parent ligand, 2,5-diamino-1,3,4-thiadiazole, a Ni(II) complex displayed a visible absorption band around 12,240 cm⁻¹, which was assigned to the 3A2g → 3T2g transition, suggesting an octahedral geometry. nih.gov The spectrum also showed higher energy bands attributed to ligand-to-metal charge transfer (LMCT). nih.gov For a corresponding Cu(II) complex, a broad, low-intensity shoulder band in the range of 27,473–43,668 cm⁻¹ was observed, which is characteristic of d-d transitions in a distorted octahedral or square planar environment, often overlapping with charge transfer bands. nih.gov

In another investigation involving 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, the UV-Vis spectra of its Cu(II) and Zn(II) complexes did not show significant shifts in the main absorption bands upon complexation, suggesting that the primary chromophoric system of the ligand was not substantially altered. mdpi.com This can indicate that the coordination does not lead to major changes in the electronic structure of the ligand itself. mdpi.com

Table 1: Illustrative Electronic Spectral Data for Complexes of a Related Ligand (2,5-diamino-1,3,4-thiadiazole)

| Metal Ion | Proposed Geometry | Absorption Bands (cm⁻¹) | Assignment | Reference |

| Ni(II) | Octahedral | 12,240 | 3A2g → 3T2g | nih.gov |

| 29,155, 39,063, 43,668 | LMCT | nih.gov | ||

| Cu(II) | Distorted Octahedral | 27,473 - 43,668 (shoulder) | d-d and CT | nih.gov |

Magnetic Properties of Analogous 1,3,4-Thiadiazole Complexes

Magnetic susceptibility measurements are instrumental in determining the number of unpaired electrons in a metal complex, which in turn helps to elucidate its geometry and bonding.

For the aforementioned Ni(II) complex of 2,5-diamino-1,3,4-thiadiazole, the effective magnetic moment (μeff) was reported to be in the range of 3.53–4.26 Bohr Magnetons (B.M.), which is consistent with the presence of two unpaired electrons in an octahedral environment. nih.gov

In a separate study on copper(II) complexes with 2,5-bis(ethylthio)-1,3,4-thiadiazole and 2,5-bis(pyridylmethylthio)-1,3,4-thiadiazole, variable-temperature magnetic susceptibility measurements revealed different magnetic behaviors. nih.gov For instance, a Cu(II) complex with the ethylthio derivative exhibited behavior consistent with an almost ideal paramagnet, while another complex showed antiferromagnetic exchange interactions between the copper(II) centers. nih.gov The effective magnetic moment for a monomeric Cu(II) complex at room temperature is typically around 1.73 B.M., corresponding to one unpaired electron. Deviations from this value can indicate magnetic coupling between metal centers.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as Cu(II) complexes. The EPR spectra can provide detailed information about the coordination environment and the nature of the metal-ligand bonds. For monomeric Cu(II) complexes, the g-tensor values are indicative of the geometry and the nature of the ground electronic state.

Table 2: Illustrative Magnetic Moment Data for Complexes of a Related Ligand (2,5-diamino-1,3,4-thiadiazole)

| Metal Ion | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Reference |

| Ni(II) | Octahedral | 3.53 - 4.26 | nih.gov |

Exploration of N Butyl 1,3,4 Thiadiazole 2,5 Diamine in Advanced Materials Science and Chemical Research

Role as Monomers or Cross-linking Agents in Polymer Synthesis

The bifunctional nature of 2,5-diamino-1,3,4-thiadiazole (B1295027), featuring two reactive primary amine groups, makes it a valuable monomer for step-growth polymerization. This compound can react with complementary bifunctional monomers, such as dicarboxylic acids or diacyl chlorides, through condensation reactions to form polyamides.

The resulting polymers incorporate the thermally stable and rigid 1,3,4-thiadiazole (B1197879) ring into the polymer backbone. This integration is sought after for creating high-performance materials with enhanced thermal stability, chemical resistance, and specific mechanical properties. The presence of the heteroaromatic ring can also impart desirable optical or electrical properties to the final polymer.

The introduction of an N-butyl group to one of the amine functions, as in N-Butyl-1,3,4-thiadiazole-2,5-diamine, modifies its role in polymerization. With one primary amine and one secondary amine, it can still be incorporated into a polymer chain. However, the difference in reactivity between the primary and secondary amines, and the steric hindrance introduced by the butyl group, would influence the polymerization kinetics and the final polymer's structure and properties, such as solubility and chain packing.

Table 1: Polymerization Potential of 2,5-Diamino-1,3,4-thiadiazole Derivatives

| Compound | Functional Groups | Potential Polymer Type | Expected Polymer Characteristics |

| 2,5-Diamino-1,3,4-thiadiazole | Two primary amines | Polyamide, Polyurea, Polyimide | High thermal stability, rigidity |

| This compound | One primary amine, one secondary amine | Polyamide, Polyurea | Modified solubility, altered chain packing |

Integration into Supramolecular Assemblies and Networks

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures. The 2,5-diamino-1,3,4-thiadiazole scaffold is an excellent building block for such assemblies due to its capacity for hydrogen bonding and, crucially, its ability to act as a ligand for metal coordination.

The thiadiazole ring contains multiple potential donor atoms: the two nitrogen atoms of the ring, the sulfur atom, and the nitrogen atoms of the exocyclic amino groups. Research has shown that 2,5-diamino-1,3,4-thiadiazole coordinates with various metal ions, including Co(II), Ni(II), and Cu(II), to form stable metal complexes. mdpi.comnih.govnih.gov Spectroscopic data suggest that the ligand can act in a tridentate fashion, coordinating to a metal center via the ring sulfur and the nitrogen atoms of both amino groups. mdpi.comnih.gov These coordination events lead to the formation of discrete molecular complexes or can be extended to create larger coordination polymers and metal-organic frameworks (MOFs).

Table 2: Metal Complexation with 2,5-Diamino-1,3,4-thiadiazole

| Metal Ion | Proposed Geometry | Coordination Sites | Reference |

| Co(II) | Octahedral | Ring S, Amino N, Amino N | mdpi.comnih.gov |

| Ni(II) | Octahedral | Ring S, Amino N, Amino N | mdpi.comnih.gov |

| Cu(II) | Octahedral | Ring S, Amino N, Amino N | mdpi.comnih.gov |

Applications in Catalysis as a Ligand in Homogeneous and Heterogeneous Systems

The ability of 2,5-diamino-1,3,4-thiadiazole derivatives to form stable complexes with transition metals is a prerequisite for their use as ligands in catalysis. While the biological activities of these metal complexes have been a primary focus, their structural attributes suggest potential catalytic applications. mdpi.comnih.gov

Metal complexes containing N- and S-donor ligands are known to catalyze a wide range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The thiadiazole ligand framework can stabilize various oxidation states of the metal center and influence the electronic environment at the active site.

For this compound, the introduction of the alkyl group provides a means to modulate the catalytic performance. The electron-donating nature of the butyl group can alter the electron density at the metal center, while its size can create a specific steric environment. This can be exploited to control the activity and selectivity of the catalyst. For heterogeneous catalysis, these ligands could be grafted onto a solid support, with the butyl group potentially enhancing solubility and compatibility with organic substrates.

Utilization in Chemical Sensing Technologies and Analytical Methods

Chemical sensors often operate by translating a specific molecular recognition event into a measurable signal, such as a change in color or fluorescence. Heteroaromatic compounds like 1,3,4-thiadiazole are often fluorescent and their electronic structure is sensitive to the local environment. This makes them attractive candidates for the core of a chemical sensor.

While direct applications of this compound in sensing are not widely reported, the foundational chemistry of related structures is promising. For instance, the related 1,3,4-oxadiazole (B1194373) moiety has been incorporated into macrocyclic ligands to create fluorescent sensors that show a specific response to metal ions like Zn(II). nih.gov The amino groups on the 2,5-diamino-1,3,4-thiadiazole scaffold can serve as binding sites for analytes. The binding of a metal ion or an anion through coordination or hydrogen bonding would perturb the electronic system of the thiadiazole ring, resulting in a change to its absorption or emission spectrum.

An N-butyl substituent could be used to fine-tune the sensor's properties. It could enhance selectivity by creating a specific binding pocket and improve its utility by modifying its solubility in different media, allowing for sensing in either aqueous or organic environments.

Precursor in the Synthesis of Complex Organic Architectures (e.g., Macrocycles, Porphyrinoids)

The synthesis of complex macrocycles is a cornerstone of host-guest chemistry and materials science. The symmetric, bifunctional nature of 2,5-diamino-1,3,4-thiadiazole makes it an ideal precursor for constructing such large-scale molecular architectures. cyberleninka.ru

Through cyclocondensation reactions with other bifunctional molecules, such as dialdehydes or diacyl chlorides, the diamine can form the corners or struts of a macrocyclic structure. For example, a [2+2] condensation between 2,5-diamino-1,3,4-thiadiazole and a dialdehyde (B1249045) would yield a Schiff base macrocycle containing two thiadiazole units. This general methodology allows for the synthesis of a novel class of macrocycles where the size, shape, and rigidity can be systematically varied. acs.org The related 2,5-dithiol derivative has likewise been used to synthesize hetero-crown ethers. researchgate.net

Using this compound as the precursor introduces a point of asymmetry. With one primary and one secondary amine, the cyclization reaction would proceed differently, potentially leading to novel macrocyclic structures with different symmetries and properties than those derived from the unsubstituted diamine. The butyl group would also project from the macrocyclic framework, influencing its solubility and its ability to interact with other molecules or surfaces.

Future Directions and Emerging Research Challenges in N Butyl 1,3,4 Thiadiazole 2,5 Diamine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-substituted 2,5-diamino-1,3,4-thiadiazoles, including N-Butyl-1,3,4-thiadiazole-2,5-diamine, traditionally relies on multi-step processes that can be time-consuming and may generate significant chemical waste. A primary challenge lies in the development of more direct, efficient, and environmentally benign synthetic routes.

Furthermore, the development of novel catalytic systems is crucial. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry. Research into enzymatic or chemoenzymatic approaches for the N-alkylation of the 2,5-diamino-1,3,4-thiadiazole (B1295027) core could also provide highly selective and sustainable synthetic pathways.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthesis Method | Potential Advantages | Research Challenges |

| Conventional Multi-step Synthesis | Well-established procedures for analogous compounds. | Time-consuming, potential for low overall yield, waste generation. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Optimization of reaction conditions for multiple steps. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. | Scale-up limitations, potential for localized overheating. |

| Ultrasonication | Enhanced reaction rates, milder conditions. | Specialized equipment required, potential for radical formation. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling. | Catalyst design and synthesis, potential for catalyst deactivation. |

| Enzymatic Synthesis | High selectivity, environmentally benign. | Enzyme stability and availability, substrate specificity. |

Advanced Computational Modeling for Property Prediction and Mechanistic Insights

Computational chemistry offers powerful tools to predict the chemical and physical properties of this compound and its derivatives, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, molecular geometry, and spectroscopic properties. nih.govscispace.com Such studies can provide insights into the reactivity of the molecule and the influence of the N-butyl group on the electron distribution within the thiadiazole ring.

A significant research challenge is the development of accurate and predictive quantitative structure-property relationship (QSPR) models for this class of compounds. These models could correlate specific molecular descriptors with macroscopic properties such as solubility, melting point, and thermal stability. Molecular dynamics (MD) simulations also present a promising research direction for understanding the intermolecular interactions of this compound in different solvent environments, which is crucial for its application in various chemical processes.

Future computational studies could focus on:

Tautomeric and Conformational Analysis: Investigating the relative stabilities of different tautomers and conformers of this compound.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of novel synthetic routes to understand the underlying mechanisms and optimize reaction conditions.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.

Rational Design of Derivatives with Tunable Chemical and Physical Properties

The presence of two amino groups on the 1,3,4-thiadiazole (B1197879) ring provides ample opportunities for the rational design of derivatives of this compound with tailored properties. By systematically modifying the substituents on the amino groups, it is possible to fine-tune the compound's electronic, steric, and physicochemical characteristics.

A key challenge is to establish clear structure-property relationships that can guide the design process. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the thiadiazole ring, thereby influencing its reactivity and potential as a ligand in coordination chemistry. The strategic placement of bulky substituents can be used to control the compound's solubility and solid-state packing.

Future research in this area will likely involve the synthesis and characterization of a library of derivatives to systematically explore the effects of different functional groups. This data can then be used to validate and refine the computational models discussed in the previous section, creating a synergistic feedback loop between theoretical prediction and experimental validation.

| Derivative Type | Potential Property Modification | Research Focus |

| Acylated Derivatives | Altered solubility, potential for hydrogen bonding. | Investigating the impact of different acyl groups on physical properties. |

| Schiff Base Derivatives | Introduction of new coordination sites, potential for colorimetric properties. | Exploring reactions with various aldehydes and ketones. |

| N'-alkylated Derivatives | Increased lipophilicity, altered steric hindrance. | Developing selective N'-alkylation methods. |

Exploration of New Chemical Application Avenues (strictly non-biological/clinical)

While much of the research on 1,3,4-thiadiazoles has focused on their biological activities, there is a growing interest in their non-biological applications. For this compound, several promising avenues exist.

One area of significant potential is in the development of corrosion inhibitors . The presence of nitrogen and sulfur atoms in the thiadiazole ring allows for strong adsorption onto metal surfaces, thereby protecting them from corrosive environments. nih.govscispace.comresearchgate.net The N-butyl group can enhance this protective effect by increasing the surface coverage and creating a hydrophobic barrier. Future research should focus on evaluating the corrosion inhibition efficiency of this compound and its derivatives on various metals and alloys in different acidic and saline media.

Another emerging application is in the synthesis of azo dyes . The amino groups of this compound can be diazotized and coupled with various aromatic compounds to produce novel dyes with unique photophysical properties. scispace.comekb.egrsc.orgnih.govresearchgate.net The N-butyl group can influence the solubility and lightfastness of these dyes. The challenge lies in synthesizing dyes with desirable color palettes and stability for potential use in textiles, printing, or as organic pigments.

Further research could also explore the use of this compound as:

A ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.

An intermediate in the synthesis of functional organic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Environmental and Sustainability Aspects of its Synthesis and Use

Addressing the environmental and sustainability aspects of the synthesis and application of this compound is a critical challenge for future research. This involves a holistic approach that considers the entire life cycle of the compound.

A primary focus should be on the implementation of green chemistry principles in its synthesis. nih.govnanobioletters.comresearchgate.net This includes the use of renewable starting materials, safer solvents (such as water or ionic liquids), and energy-efficient reaction conditions. The development of solvent-free synthetic methods, such as mechanochemistry, is a particularly promising area of research. nih.gov

The biodegradability and environmental fate of this compound and its derivatives also require thorough investigation. Understanding how these compounds behave in the environment is essential for assessing their long-term impact. Research in this area should include studies on their persistence, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms.

Finally, the development of efficient recycling or degradation methods for materials containing this compound will be crucial for a circular economy approach. This could involve chemical recycling processes to recover the thiadiazole core or the development of biodegradable derivatives for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Butyl-1,3,4-thiadiazole-2,5-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization reactions using iodine and triethylamine in DMF, as demonstrated in thiadiazole derivative syntheses. For example, cyclization of intermediates like N-(2,2,2-trichloroethyl)carboxamides in acetonitrile under reflux (1–3 minutes) followed by DMF-mediated cyclization yields structurally similar compounds . Optimization should focus on reaction time, solvent polarity, and catalyst stoichiometry. Safety protocols for handling volatile reagents (e.g., TFA in DCM) and intermediates are critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for amine protons (δ 6.5–8.0 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .

- IR Spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and spatial geometry (e.g., space group P21/c with unit cell parameters a = 9.72 Å, b = 13.99 Å) .

Q. What safety precautions are essential when handling N-Butyl-1,3,4-thiadiazole derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and masks to prevent inhalation (H333) or skin contact (H313) .

- Ventilation : Use fume hoods for volatile solvents (e.g., acetonitrile, DCM).

- Emergency Protocols : Immediate eye rinsing (P305+P351) and medical consultation for persistent irritation (P313) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., high-resolution mass spectrometry for molecular weight confirmation).

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Crystallographic Analysis : Resolve ambiguities in tautomeric forms using single-crystal X-ray data .

Q. What strategies improve the functionalization of the thiadiazole core for electron-deficient applications?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Introduce substituents like nitro or trifluoromethyl via electrophilic substitution.

- Heterocycle Fusion : Use sulfur monochloride to fuse thiadiazole with oxadiazole rings, enhancing electron-accepting properties .

- Table : Key Functionalization Outcomes

| Approach | Yield (%) | Application Relevance | Reference |

|---|---|---|---|

| Cyclization with S₂Cl₂ | 75–85 | Organic electronics | |

| Iodine-mediated | 60–70 | Antimicrobial agents |

Q. How can mechanistic insights into cyclization reactions of thiadiazole precursors guide scalable synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction intermediates via in situ FTIR or LC-MS to identify rate-limiting steps.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating cyclization .

- Catalyst Screening : Triethylamine enhances iodine-mediated sulfur elimination, improving yields .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.